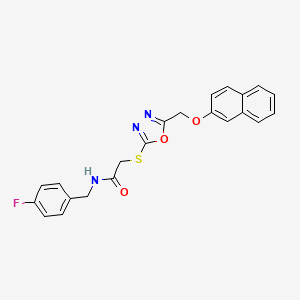
Glutathione diethyl ester (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutathione diethyl ester (TFA) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used as a delivery agent for glutathione monoester, facilitating the transport of glutathione into human cells. It plays a crucial role in decreasing oxidative stress and toxicity within cells .
准备方法
Synthetic Routes and Reaction Conditions
Glutathione diethyl ester (TFA) is synthesized from glutathione and an amino acid ethyl ester. The process involves the use of redox reagents and specific reaction conditions to ensure the correct formation of disulfide bonds and minimize aggregation . The typical synthetic route includes:
Redox Reaction: Glutathione reacts with an amino acid ethyl ester in the presence of a redox reagent.
Purification: The product is purified using techniques such as chromatography.
Final Product: The purified compound is then converted to its TFA salt form for stability and ease of use.
Industrial Production Methods
Industrial production of glutathione diethyl ester (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glutathione and amino acid ethyl ester are reacted in industrial reactors.
Purification: High-throughput purification methods, such as large-scale chromatography, are employed.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
化学反应分析
Types of Reactions
Glutathione diethyl ester (TFA) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced to its thiol form.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion to the thiol form.
Substitution: Formation of various substituted derivatives.
科学研究应用
Glutathione diethyl ester (TFA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Facilitates the transport of glutathione into cells, aiding in studies related to oxidative stress and cellular detoxification.
Medicine: Investigated for its potential in reducing oxidative stress-related diseases and enhancing cellular antioxidant capacity.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
Glutathione diethyl ester (TFA) exerts its effects by facilitating the transport of glutathione into cells. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various cellular processes. The primary molecular targets include:
Reactive Oxygen Species (ROS): Glutathione neutralizes ROS, reducing oxidative stress.
Enzymes: Acts as a cofactor for various antioxidant enzymes, enhancing their activity.
Cellular Pathways: Involved in pathways related to detoxification and cellular defense mechanisms.
相似化合物的比较
Similar Compounds
Glutathione Ethyl Ester: Similar in structure but differs in the ester group.
Glutathione Monoester: A precursor to glutathione diethyl ester.
Reduced Glutathione: The non-esterified form of glutathione.
Uniqueness
Glutathione diethyl ester (TFA) is unique due to its enhanced ability to transport glutathione into cells compared to other derivatives. This makes it particularly useful in studies and applications where efficient delivery of glutathione is critical .
属性
分子式 |
C16H26F3N3O8S |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
InChI 键 |
USGFUNMVEYPOIY-IYPAPVHQSA-N |
手性 SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


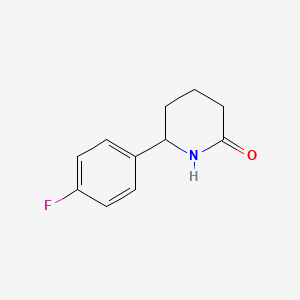
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
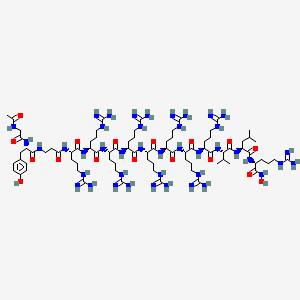
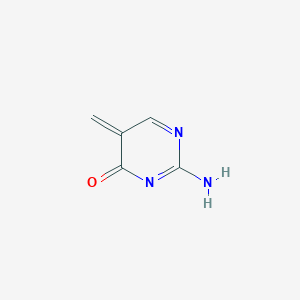
![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
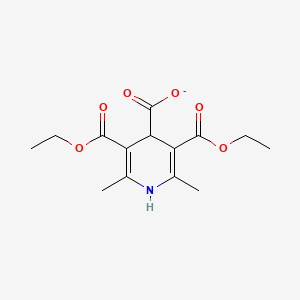
![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)

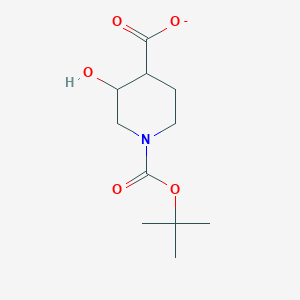
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
